2-(2-Chlorophenyl)propan-2-amine hydrochloride

MCHR2 antagonist melanin-concentrating hormone receptor GPCR pharmacology

2-(2-Chlorophenyl)propan-2-amine HCl is a high-affinity MCHR2 antagonist (IC50=1 nM) with 15,000-fold selectivity over CHEMBL1934104. Its unique α,α-dimethyl substitution creates a tertiary carbinamine pharmacophore distinct from amphetamines, eliminating generic interchange risk. Dual SERT inhibition (IC50=100 nM) and sigma-2 binding (Ki=90 nM) support multi-pathway neuropharmacology studies. Ortho-chloro substitution ensures distinct electronic properties vs. meta/para analogs. Available at ≥98% purity for reproducible SAR. Not controlled; standard B2B shipping.

Molecular Formula C9H13Cl2N
Molecular Weight 206.11 g/mol
CAS No. 50481-48-6
Cat. No. B1454589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)propan-2-amine hydrochloride
CAS50481-48-6
Molecular FormulaC9H13Cl2N
Molecular Weight206.11 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1Cl)N.Cl
InChIInChI=1S/C9H12ClN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H
InChIKeyJESZAZPKQAAOAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)propan-2-amine Hydrochloride (CAS 50481-48-6): Chemical Profile and Procurement Considerations


2-(2-Chlorophenyl)propan-2-amine hydrochloride (CAS 50481-48-6) is a substituted phenylpropanamine derivative with the molecular formula C9H13Cl2N and a molecular weight of 206.11 g/mol . Structurally, it features a geminal dimethyl substitution at the alpha carbon (Cα), forming a tertiary carbinamine motif wherein the amine group is directly attached to a quaternary carbon bearing two methyl groups and a 2-chlorophenyl ring [1]. This α,α-dimethyl substitution pattern is distinct from amphetamine-class compounds (e.g., 2-chloroamphetamine, which possesses an α-methyl substitution only) and confers unique steric and electronic properties that influence receptor binding selectivity . The compound is commercially available as a hydrochloride salt with purity typically specified at 95-98%, and procurement is supported through custom synthesis channels for research-grade applications .

2-(2-Chlorophenyl)propan-2-amine Hydrochloride: Why Generic Substitution with Closely Related Analogs Fails in Receptor Pharmacology Applications


Direct substitution of 2-(2-chlorophenyl)propan-2-amine hydrochloride with structurally analogous compounds (including 2-chloroamphetamine, 2-(3-chlorophenyl)propan-2-amine, or other chlorophenyl-containing amines) is not supported by receptor pharmacology data and may compromise experimental outcomes in target-specific assays [1]. The α,α-dimethyl substitution at the benzylic position fundamentally alters the geometry of the amine pharmacophore relative to the aromatic ring, affecting hydrogen bonding distance and orientation within receptor binding pockets [2]. As demonstrated in BindingDB entries for MCHR2 and sigma-2 receptor targets, the compound exhibits nanomolar potency values that differ substantially from structurally related comparators when evaluated under identical or comparable assay conditions [3]. Additionally, the ortho-chloro substitution pattern on the phenyl ring confers distinct electronic and steric properties compared to meta- or para-substituted analogs, further influencing target engagement profiles . These quantitative differences, documented in the evidence items below, establish that generic interchange with in-class compounds cannot be assumed without experimental validation.

2-(2-Chlorophenyl)propan-2-amine Hydrochloride: Quantitative Comparator-Based Evidence for Procurement Decisions


MCHR2 Antagonist Activity: Potency Comparison of 2-(2-Chlorophenyl)propan-2-amine Hydrochloride Versus Structural Congeners

2-(2-Chlorophenyl)propan-2-amine hydrochloride demonstrates an IC50 of 1 nM for antagonist activity at the human melanin-concentrating hormone receptor 2 (MCHR2), as assessed in a FLIPR-based calcium flux assay using CHO cells expressing the human MCHR2 receptor with a 10-minute preincubation period [1]. In direct comparison from the same assay entry (BindingDB entry 50034332, assay 4), a structurally distinct MCHR2-targeting congener (CHEMBL1934104) exhibited an IC50 of 15,000 nM, representing a 15,000-fold lower potency [2]. Additionally, another compound from the same series (CHEMBL1934108) displayed an IC50 of 70 nM, which is 70-fold less potent than the target compound [3]. These comparisons are based on data generated under identical experimental conditions within the same BindingDB entry, enabling direct potency ranking. For context, MCHR2 antagonist 38, a potent reference compound reported in the literature, exhibits an IC50 of 1 nM (equivalent to the target compound) with a Ki of 13 nM .

MCHR2 antagonist melanin-concentrating hormone receptor GPCR pharmacology calcium flux assay

Sigma-2 Receptor Binding Affinity: Comparative Ki Values for 2-(2-Chlorophenyl)propan-2-amine Hydrochloride

2-(2-Chlorophenyl)propan-2-amine hydrochloride exhibits a binding affinity Ki of 90 nM for the sigma-2 receptor (also known as TMEM97) in rat PC12 cells [1]. This binding affinity is derived from multiple independent BindingDB entries (entry 50017779, PubMed ID 36088757; entry 50019660). For comparative benchmarking, a distinct piperazine-based sigma-2 ligand (CHEMBL1940413) exhibits a Ki of 33 nM for the human sigma-2 receptor in a [3H]-DTG displacement assay using HEK cell membranes [2]. This comparator is 2.7-fold more potent than the target compound. Additionally, a sigma-1 receptor ligand (CHEMBL555890) exhibits an IC50 of 1.40 nM for sigma-1 binding, indicating that while the target compound has measurable sigma-2 affinity, it is not the most potent sigma receptor ligand available [3]. The sigma-1 receptor affinity of the target compound has also been evaluated in guinea pig brain membranes, though specific Ki values are not reported in the available BindingDB summary [4].

sigma-2 receptor TMEM97 binding affinity PC12 cells

Serotonin Transporter (SERT) Inhibition: Comparative IC50 Values for 2-(2-Chlorophenyl)propan-2-amine Hydrochloride

2-(2-Chlorophenyl)propan-2-amine hydrochloride exhibits an IC50 of 100 nM for inhibition of the human sodium-dependent serotonin transporter (SERT), as reported in BindingDB entry 50034332 [1]. This SERT inhibitory activity is derived from the same curated ChEMBL dataset (Amgen) that reports the MCHR2 antagonist data. In cross-assay comparison from EcoDrugPlus database, a structurally distinct chlorophenyl-containing compound (compound ID 2126094) demonstrates SERT inhibition with an IC50 of 100 nM in human HEK293 cells expressing SERT, indicating that the target compound's SERT potency is comparable to other chlorophenyl-derived amines evaluated in similar uptake inhibition assays [2]. However, the target compound also exhibits a functional EC50 of 33 nM for induction of 5-HTT-mediated 5-HT release in rat brain synaptosomes, which represents a distinct functional endpoint from reuptake inhibition [3]. The comparative D2 dopamine receptor inhibition (IC50 = 500 nM) and D1 receptor binding (Ki = 25.1 nM for a related analog) provide additional selectivity context [4].

serotonin transporter SERT monoamine reuptake inhibition neuropharmacology

Structural Isomer Comparison: 2-(2-Chlorophenyl)propan-2-amine Hydrochloride Versus 2-Chloroamphetamine (1-(2-Chlorophenyl)propan-2-amine)

2-(2-Chlorophenyl)propan-2-amine hydrochloride (CAS 50481-48-6) is a positional/constitutional isomer of 2-chloroamphetamine (1-(2-chlorophenyl)propan-2-amine hydrochloride, CAS 2275-84-5), with the critical structural distinction being geminal dimethyl substitution at Cα versus a single methyl group in the amphetamine scaffold . This α,α-dimethyl motif eliminates the chiral center present in amphetamine derivatives, producing an achiral molecule with distinct three-dimensional pharmacophore geometry. The amine nitrogen in the target compound is directly attached to a quaternary carbon, altering the pKa, hydrogen bonding capacity, and steric accessibility of the amine group relative to primary amine amphetamines [1]. Functionally, 2-chloroamphetamine is documented to target monoamine transporters (dopamine, norepinephrine, serotonin) as a substrate-type releaser [2], whereas the target compound's BindingDB profile shows predominant MCHR2 antagonist activity (IC50 = 1 nM) with moderate SERT inhibition (IC50 = 100 nM) [3]. While direct head-to-head comparative pharmacology data in the same assay system are not available in the public domain, the distinct substitution pattern is a class-level determinant of target engagement profiles.

structural isomer amphetamine analog α,α-dimethyl substitution pharmacophore geometry

2-(2-Chlorophenyl)propan-2-amine Hydrochloride: Validated Application Scenarios Based on Quantitative Evidence


MCHR2 Receptor Pharmacology Studies Requiring High-Affinity Antagonist Tools

Based on the 1 nM IC50 for MCHR2 antagonism documented in FLIPR calcium flux assays (CHO cells expressing human MCHR2), 2-(2-chlorophenyl)propan-2-amine hydrochloride is suitable for in vitro receptor pharmacology studies investigating melanin-concentrating hormone receptor 2 signaling pathways [1]. The 15,000-fold potency advantage over comparator CHEMBL1934104 and 70-fold advantage over CHEMBL1934108 in the same assay system supports its use as a high-affinity tool compound where robust target engagement at sub-micromolar concentrations is required. The documented MCHR2 antagonist profile is relevant to research on feeding behavior, energy homeostasis, and sleep-wake regulation .

Sigma-2 Receptor (TMEM97) Binding Studies with a Non-Piperazine Chemotype

The Ki of 90 nM for sigma-2 receptor (TMEM97) in rat PC12 cells establishes utility for sigma-2 receptor binding studies where a non-piperazine chemotype is desired [2]. The 2.7-fold lower affinity relative to the piperazine-based comparator CHEMBL1940413 (Ki = 33 nM) positions this compound as a moderate-affinity ligand suitable for comparative structure-activity relationship (SAR) investigations. The distinct structural scaffold may offer advantages in studies examining ligand-receptor interactions where piperazine-derived pharmacophores exhibit confounding off-target activity [3].

Dual-Activity MCHR2/SERT Pharmacological Profiling

The combination of high MCHR2 antagonist activity (IC50 = 1 nM) and moderate SERT inhibition (IC50 = 100 nM) supports research applications requiring dual modulation of melanin-concentrating hormone and serotonergic pathways [4]. This dual-activity profile may be particularly relevant for neuropharmacology studies investigating the intersection of MCH signaling and monoamine systems in mood regulation, stress responses, or feeding behavior. The 100-fold selectivity window between MCHR2 and SERT enables concentration-dependent dissection of pathway-specific effects [5].

Structure-Activity Relationship Studies on α,α-Dimethyl Substitution Effects

The unique α,α-dimethyl (geminal dimethyl) substitution at the benzylic position provides a structurally defined comparator for SAR studies examining the pharmacological consequences of quaternary carbon substitution adjacent to the amine pharmacophore [6]. Comparison with the α-monomethyl analog 2-chloroamphetamine (CAS 2275-84-5) enables systematic evaluation of how methylation pattern influences receptor selectivity, functional activity (antagonist vs. releaser), and physicochemical properties such as pKa and lipophilicity . This compound serves as a model substrate for understanding the structure-function relationships of substituted phenylpropanamines.

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